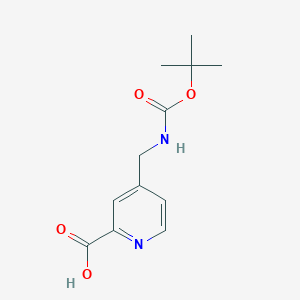

4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid

Description

Properties

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-8-4-5-13-9(6-8)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNYTBOSHJFWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid chemical properties

An In-Depth Technical Guide to 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. This bifunctional molecule, featuring a Boc-protected amine, a carboxylic acid, and a pyridine ring, serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural motifs allow for its use as a linker in bioconjugation and as a key component in the synthesis of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs). This document will delve into the nuanced reactivity of its functional groups, provide representative synthetic protocols, and explore its utility in the development of novel therapeutics.

Introduction

This compound is a strategically designed synthetic intermediate that has garnered significant interest in the field of pharmaceutical sciences. The molecule incorporates three key chemical features: a picolinic acid scaffold, a methylamine linker, and a tert-butoxycarbonyl (Boc) protecting group. The picolinic acid moiety, a derivative of pyridine with a carboxylic acid at the 2-position, is a known chelating agent and is present in a number of biologically active compounds.[1] The Boc protecting group provides a stable yet readily cleavable means of masking the primary amine, allowing for selective reactions at other sites of the molecule.[2] This combination of functionalities makes it an invaluable tool for researchers engaged in multi-step organic synthesis, particularly in the construction of complex molecules for drug discovery.[3]

This guide will provide an in-depth exploration of the chemical and physical properties of this compound, offer insights into its synthesis and handling, and showcase its applications with a focus on its role in modern drug development paradigms.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

General Properties

| Property | Value | Source |

| CAS Number | 260970-57-8 | [2] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |

| Molecular Weight | 252.27 g/mol | [2] |

| Appearance | White to pale yellow powder | [2] |

| Purity | ≥ 96% (HPLC) | [2] |

| Storage | Store at 2 - 8 °C | [2] |

Solubility

Spectroscopic Characterization

Detailed experimental spectra for this specific compound are not widely published. However, based on the known chemical shifts of related structures and the functional groups present, the following spectroscopic signatures can be anticipated:

¹H NMR Spectroscopy:

-

Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).

-

Methylene Protons (-CH₂-): A singlet or doublet (if coupled to the NH proton) typically in the range of δ 4.2-4.6 ppm.

-

NH Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent, often appearing between δ 5.0-8.0 ppm.

-

Boc Protons (-C(CH₃)₃): A characteristic sharp singlet at approximately δ 1.4 ppm, integrating to 9 protons.

-

Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift, typically > δ 10 ppm, which may not always be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COO-): A signal in the range of δ 165-175 ppm.

-

Pyridine Carbons: Signals in the aromatic region, typically between δ 120-150 ppm.

-

Boc Carbonyl Carbon (-O-C=O): A signal around δ 155-160 ppm.

-

Boc Quaternary Carbon (-C(CH₃)₃): A signal around δ 80 ppm.

-

Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm.

-

Boc Methyl Carbons (-C(CH₃)₃): A signal around δ 28 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

-

N-H Stretch (Amine): A moderate peak around 3300-3500 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.

-

C=O Stretch (Boc group): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C=N and C=C Stretch (Pyridine Ring): Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry:

-

The expected molecular ion peak [M+H]⁺ would be at m/z 253.11.

Synthesis and Purification

Representative Synthesis Protocol: Boc Protection of 4-(aminomethyl)picolinic acid

This protocol describes a general method for the Boc protection of an aminomethylpicolinic acid derivative.

Materials:

-

4-(aminomethyl)picolinic acid derivative

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

-

Solvent system (e.g., a mixture of tetrahydrofuran (THF) and water, or dioxane and water)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 4-(aminomethyl)picolinic acid derivative in the chosen solvent system (e.g., THF/water).

-

Add sodium bicarbonate (or an alternative base) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the organic solvent dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Purification and Characterization

Purification is typically achieved through recrystallization from a suitable solvent system or by silica gel column chromatography. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Handling

The reactivity of this compound is dictated by its three primary functional groups. Understanding the interplay of their reactivity is crucial for its successful application in synthesis.

Boc Group Deprotection

The Boc protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.

Caption: General workflow for Boc deprotection.

Common reagents for Boc deprotection include:

-

Trifluoroacetic acid (TFA): Typically used in dichloromethane (DCM) at room temperature.

-

Hydrogen chloride (HCl): A solution of HCl in an organic solvent such as dioxane or methanol.

The choice of deprotection conditions should be made based on the stability of other functional groups in the molecule.

Carboxylic Acid Reactivity

The carboxylic acid moiety can undergo a variety of transformations, most notably amide bond formation.

Caption: General workflow for amide coupling.

Standard peptide coupling reagents are effective for activating the carboxylic acid for reaction with amines. Common coupling agents include:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) often in combination with an additive like HOBt (Hydroxybenzotriazole).

Pyridine Ring Reactivity

The pyridine ring can participate in various reactions, including N-alkylation and metal coordination. The electron-withdrawing nature of the carboxylic acid at the 2-position influences the reactivity of the ring.

Safety and Handling

While a specific safety data sheet for this compound is not universally available, related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[4] Therefore, it is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

The trifunctional nature of this compound makes it a highly valuable building block in several areas of chemical and pharmaceutical research.

Linker in Bioconjugation

The orthogonal reactivity of the carboxylic acid and the protected amine allows for the sequential attachment of two different molecules. For example, the carboxylic acid can be coupled to a biomolecule such as a peptide or antibody, and after Boc deprotection, the resulting free amine can be conjugated to another molecule, such as a fluorescent dye or a small molecule drug.[5]

Synthesis of Complex Molecules and Drug Candidates

This compound serves as a key intermediate in the synthesis of a wide range of complex organic molecules.[3] Its rigid pyridine core can be used to control the spatial orientation of appended functionalities, which is a critical aspect of rational drug design.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6] this compound is an ideal scaffold for the synthesis of PROTACs. The carboxylic acid can be coupled to a ligand for an E3 ligase (e.g., a VHL or CRBN ligand), and the deprotected amine can be attached to a ligand for the protein of interest via a linker.

Caption: Logical flow of PROTAC synthesis.

Conclusion

This compound is a versatile and valuable building block for researchers in organic synthesis and drug discovery. Its well-defined structure and orthogonal protecting group strategy provide a reliable platform for the construction of complex molecules with diverse biological functions. As the demand for sophisticated molecular architectures in modern medicine continues to grow, particularly in the burgeoning field of targeted protein degradation, the utility of this compound is poised to expand even further. This guide has provided a foundational understanding of its properties, synthesis, and applications, empowering scientists to effectively leverage this important chemical tool in their research endeavors.

References

- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Angene Chemical. (2024).

- ResearchGate. (2025).

- National Institutes of Health. (2022). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. PMC.

- Organic Syntheses Procedure. tert-BUTOXYCARBONYL-L-PROLINE.

- PubMed Central.

- Aapptec Peptides. Coupling Reagents.

- Oregon St

- National Institutes of Health. (2021).

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

-

Wikipedia. Picolinic acid. Retrieved from [Link]

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic Acid: Properties, Synthesis, and Applications in Modern Chemistry

This technical guide provides an in-depth analysis of 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid, a versatile bifunctional building block crucial for advancements in pharmaceutical and chemical research. We will explore its core molecular characteristics, outline a robust synthetic and purification workflow, detail the necessary analytical characterization for quality assurance, and discuss its significant applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique structural attributes for creating novel molecules.

Core Molecular Profile

This compound, also known as 4-(Boc-aminomethyl)pyridine-2-carboxylic acid, is a derivative of picolinic acid, which is a pyridine ring substituted with a carboxylic acid at the 2-position.[1][2][3] The key features of this molecule are the picolinic acid core, a methylamine linker at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the amine. This specific arrangement provides two distinct reactive sites—the carboxylic acid and the protected amine—making it an invaluable intermediate for multi-step organic synthesis.[1]

The fundamental properties of this compound are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [2][4] |

| Molecular Weight | 252.27 g/mol | [2][4][5] |

| CAS Number | 260970-57-8 | [2][4] |

| Appearance | White to pale yellow powder | [2] |

| Purity | Typically ≥95-96% (HPLC) | [2][4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2][5] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control to achieve high purity. The causality behind this synthetic strategy lies in the need to selectively functionalize the picolinic acid core. A plausible and efficient synthetic route begins with the functionalization of a precursor, followed by the crucial protection of the amine group.

Proposed Synthetic Workflow

The logical pathway involves the conversion of a commercially available starting material, such as methyl 4-methylpicolinate, to the desired aminomethyl intermediate, followed by Boc protection and final hydrolysis. This sequence is chosen to prevent unwanted side reactions with the amine, which is more nucleophilic than the pyridine ring, and to ensure the carboxylic acid is the final group to be revealed.

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis

The following protocol is a representative, self-validating methodology. Each step includes a rationale and purification check to ensure the intermediate's quality before proceeding.

Step 1: Bromination of Methyl 4-methylpicolinate

-

Dissolve Methyl 4-methylpicolinate in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN).

-

Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC or GC-MS.

-

Causality: This is a standard radical bromination of the benzylic-like methyl group. AIBN initiates the reaction.

-

-

Cool, filter the succinimide byproduct, and concentrate the filtrate in vacuo. The crude product, Methyl 4-(bromomethyl)picolinate, is often used directly in the next step after a quick purity check.

Step 2: Formation of the Amine

-

Dissolve the crude bromide in Dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and stir at room temperature for 12-16 hours.

-

Causality: The azide ion displaces the bromide via an Sₙ2 reaction to form a stable azide intermediate, avoiding over-alkylation issues common with direct amination.

-

-

After reaction completion, perform an aqueous workup and extract with ethyl acetate.

-

Dissolve the resulting azide in methanol, add 10% Palladium on Carbon (Pd/C), and hydrogenate under a balloon of H₂ gas.

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing the azide to the primary amine.

-

-

Filter the catalyst through Celite and concentrate to yield Methyl 4-(aminomethyl)picolinate.

Step 3: Boc Protection

-

Dissolve the amine from Step 2 in Dichloromethane (DCM) and cool to 0°C.

-

Add triethylamine (Et₃N) followed by a dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Causality: The Boc anhydride reacts with the primary amine to form a stable carbamate. The Boc group protects the amine from participating in subsequent reactions and increases its solubility in organic solvents, simplifying purification.[1]

-

-

Wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry the organic layer over MgSO₄ and concentrate.

-

Purify the resulting ester by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Step 4: Saponification

-

Dissolve the purified Boc-protected ester in a mixture of Tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) and stir at room temperature until TLC indicates complete consumption of the starting material.

-

Causality: LiOH provides a gentle saponification (hydrolysis) of the methyl ester to the carboxylic acid without cleaving the acid-labile Boc group.

-

-

Quench the reaction, acidify carefully with 1M HCl to pH ~4-5, and extract the product with ethyl acetate.

-

Dry the combined organic layers, concentrate, and recrystallize or triturate with a suitable solvent (e.g., ether/hexanes) to yield the final product as a solid.

Analytical Characterization: A Self-Validating Workflow

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the final compound. This validation is essential for ensuring reproducibility in downstream applications.

Caption: The quality control workflow for product validation.

The following table summarizes the expected outcomes from standard analytical techniques.

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural Elucidation | Peaks corresponding to the Boc group (~1.4 ppm, 9H, singlet), methylene protons (~4.3 ppm, 2H, doublet), pyridine ring protons (3 distinct aromatic signals), and a broad signal for the NH proton. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the Boc carbonyl, quaternary Boc carbon, aliphatic methylene carbon, and the six distinct carbons of the picolinic acid ring. |

| LC-MS | Molecular Weight Verification | A parent ion peak corresponding to [M+H]⁺ at m/z 253.28 and/or [M-H]⁻ at m/z 251.26. |

| HPLC | Purity Assessment | A single major peak, with an area percentage ≥95%, indicating high purity.[2] |

Applications in Research and Development

The unique bifunctional nature of this compound makes it a highly valuable reagent in several areas of chemical science.[1]

-

Pharmaceutical Development : It serves as a critical intermediate for synthesizing complex molecules, particularly in the development of drugs targeting neurological disorders.[1] Its structure allows for the systematic modification and elaboration needed in structure-activity relationship (SAR) studies.

-

Bioconjugation : The molecule can act as a linker. The carboxylic acid can be activated to form an amide bond with a biomolecule (e.g., a protein or antibody), while the Boc-protected amine provides a latent site for further functionalization after deprotection. This is essential for creating targeted drug delivery systems.[1]

-

Organic Synthesis : As a building block, it provides a rigid pyridine scaffold. Researchers leverage this structure to synthesize complex organic molecules with precise three-dimensional arrangements, which is crucial for fields like materials science.[1]

-

Agrochemicals : The picolinic acid scaffold is present in some herbicides.[6] This compound serves as a valuable starting material for creating new agrochemicals, contributing to the development of more effective and potentially safer pesticides.[1]

The presence of the Boc group is a key strategic element. It provides robust protection for the amine under a wide range of reaction conditions (e.g., those used for amide coupling at the carboxylic acid), yet it can be removed cleanly under mild acidic conditions to reveal the free amine for subsequent chemical transformations.

References

-

Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

-

MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

-

Wikipedia. Picolinic acid. [Link]

Sources

The Picolinic Acid Core: A Scaffold for Discovery and Innovation in Chemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted picolinic acid scaffold, a pyridine ring bearing a carboxylic acid at the 2-position, represents a remarkably versatile and historically significant core structure in chemical research. From its early beginnings as a key component in a new class of synthetic auxin herbicides to its contemporary exploration in diverse therapeutic areas, the journey of substituted picolinic acids is a compelling narrative of chemical innovation and evolving biological understanding. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of this important class of compounds. We will delve into the foundational discoveries that established picolinic acid derivatives as potent herbicides, explore their intricate mechanism of action, and dissect the structure-activity relationships that govern their biological effects. Furthermore, this guide will illuminate the expansion of picolinic acid chemistry into the realm of medicine, with a focus on their emerging roles as neuroprotective, anticonvulsant, and anticancer agents. Detailed experimental protocols for synthesis and key biological assays are provided to equip researchers with the practical knowledge to explore this fertile area of chemical biology.

A Historical Perspective: From Unforeseen Herbicidal Activity to Targeted Molecular Design

The story of substituted picolinic acids in research is intrinsically linked with the post-war boom in agricultural chemistry. Scientists at Dow Chemical (now Corteva Agriscience) in the 1940s and 1950s were at the forefront of exploring novel chemical entities for weed control.[1][2][3][4] It was within this environment of discovery that the herbicidal potential of the picolinic acid scaffold was first unearthed.

The Dawn of a New Herbicide Class: The Discovery of Picloram

The breakthrough moment came with the synthesis and characterization of 4-amino-3,5,6-trichloropicolinic acid, which would later be commercialized as Picloram .[5] Introduced in 1963, Picloram exhibited potent and broad-spectrum control of deep-rooted perennial weeds and woody plants, a significant advancement in the field.[6][7] Its discovery marked the genesis of the picolinic acid family of herbicides and laid the groundwork for decades of subsequent research and development.[1]

Evolution and Refinement: Clopyralid and Aminopyralid

Following the success of Picloram, researchers at Dow continued to explore the picolinic acid scaffold, leading to the development of second and third-generation herbicides with improved properties.

-

Clopyralid , introduced in 1975, offered a more selective weed control spectrum, making it suitable for use in a wider range of crops.[5][8]

-

Aminopyralid , commercialized in 2006, represented a significant leap forward in terms of potency and environmental profile.[5][6] Discovered through modifications of the Picloram structure, Aminopyralid provided effective weed control at substantially lower application rates.[7]

This progression from a broad-spectrum herbicide to more potent and selective molecules illustrates a key theme in the history of picolinic acid research: a continuous drive towards more refined and targeted applications.

The Modern Era: 6-Aryl-Picolinates and Beyond

Recent innovations have focused on the synthesis of 6-aryl-picolinates, such as halauxifen-methyl and florpyrauxifen-benzyl .[6] These compounds, developed by Dow AgroSciences, have further expanded the utility of this herbicide class, demonstrating the enduring potential of the picolinic acid core for novel herbicide discovery.[6] The timeline below highlights key milestones in the development of picolinic acid-based herbicides.

Caption: Key milestones in the discovery and commercialization of picolinic acid herbicides.

The Chemistry of Picolinic Acids: Synthesis of a Versatile Scaffold

The synthetic accessibility of the picolinic acid core has been a crucial factor in its widespread investigation. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents onto the pyridine ring, thereby enabling extensive structure-activity relationship (SAR) studies.

General Synthetic Strategies

The synthesis of substituted picolinic acids often begins with a pre-functionalized pyridine derivative. A common and historically significant approach to the synthesis of the foundational herbicide, Picloram (4-amino-3,5,6-trichloropicolinic acid), starts from α-picoline. This process involves a series of chlorination, amination, and hydrolysis steps.

A more contemporary and versatile approach for synthesizing a range of substituted aminopicolinic acids is outlined below. This multi-step synthesis allows for the introduction of various functional groups, facilitating the exploration of their biological activities.

Caption: A general synthetic route to 4-aminopicolinic acid.

Detailed Experimental Protocol: Synthesis of 4-Aminopicolinic Acid

The following protocol provides a detailed method for the synthesis of 4-aminopicolinic acid, a key intermediate for further derivatization.[9]

Step 1: Synthesis of 4-Nitropicolinic Acid N-Oxide

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled in an ice bath, slowly add picolinic acid N-oxide.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-nitropicolinic acid N-oxide.

Step 2: Synthesis of 4-Aminopicolinic Acid

-

Dissolve 4-nitropicolinic acid N-oxide in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 4-aminopicolinic acid.

Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)

A patented method for the production of Picloram involves the reaction of 3,4,5,6-tetrachloropicolinonitrile with ammonium hydroxide at elevated temperatures (130-160 °C).[10] Subsequent acidification of the reaction mixture precipitates the final product. Another established route starts from heptachloro-2-picoline, which is first aminated with anhydrous liquid ammonia to form 4-amino-hexachloro-2-picoline, followed by hydrolysis with sulfuric acid.[10]

Mechanism of Action: Hijacking the Plant's Growth Machinery

The herbicidal activity of picolinic acid derivatives stems from their ability to mimic the natural plant hormone auxin (indole-3-acetic acid, IAA).[11] This mimicry, however, is not perfect and leads to a disruption of normal hormonal signaling, ultimately causing uncontrolled growth and plant death.

The Auxin Signaling Pathway: A Brief Overview

In plants, auxin perception and signaling are mediated by a family of F-box proteins, most notably TIR1 (TRANSPORT INHIBITOR RESPONSE 1). In the presence of auxin, TIR1 forms a complex with an Aux/IAA transcriptional repressor protein, leading to the ubiquitination and subsequent degradation of the repressor by the 26S proteasome. The degradation of the Aux/IAA repressor liberates auxin response factors (ARFs), which can then regulate the transcription of auxin-responsive genes.

Picolinic Acid Herbicides: Targeting a Specific Auxin Receptor

While picolinic acid herbicides are classified as synthetic auxins, they exhibit a distinct mode of action compared to natural auxin and other synthetic auxins like 2,4-D. Research has shown that picolinic acids do not bind effectively to the TIR1 receptor. Instead, they selectively interact with a different subset of F-box proteins, namely AFB4 and AFB5 (AUXIN SIGNALING F-BOX 4 and 5).[12][13][14][15]

This differential receptor binding is a key determinant of their herbicidal activity and selectivity. The binding of picolinic acid herbicides to AFB4 and AFB5 leads to the degradation of a specific set of Aux/IAA repressors, triggering a cascade of unregulated gene expression that is ultimately lethal to susceptible plants.

Caption: Comparison of normal auxin signaling and the mechanism of action of picolinic acid herbicides.

Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

This bioassay is a standard method for evaluating the herbicidal activity of compounds that affect auxin signaling.[16][17][18][19][20]

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile distilled water.

-

Plating: Suspend the sterilized seeds in sterile 0.1% agar and plate them on square petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% sucrose, 0.8% agar, and the desired concentrations of the test compound (and appropriate controls, including a solvent control and a positive control like Picloram).

-

Stratification: Store the plates at 4 °C in the dark for 2-3 days to synchronize germination.

-

Growth: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22 °C and orient the plates vertically to allow for root growth along the surface of the agar.

-

Data Collection: After 7-10 days, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the percent root growth inhibition for each treatment relative to the solvent control. Determine the IC50 value (the concentration of the compound that inhibits root growth by 50%) by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR): Fine-Tuning Biological Activity

The extensive research into picolinic acid herbicides has generated a wealth of data on how chemical modifications to the core structure influence their biological activity.

Key Structural Features for Herbicidal Activity

-

Carboxylic Acid Group: The carboxylic acid at the 2-position is essential for activity, as it is believed to be the primary site of interaction with the auxin receptor.

-

Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact herbicidal potency and selectivity. Halogen atoms, particularly chlorine, at the 3, 5, and 6-positions, and an amino group at the 4-position are common features of highly active picolinic acid herbicides.

-

The 6-Position: As demonstrated by the development of 6-aryl-picolinates, substitution at the 6-position is a critical area for modifying the activity and properties of these herbicides. The introduction of an aryl group at this position can lead to a significant increase in potency.[6]

A recent study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids revealed that the IC50 value of one of the most potent compounds was 45 times lower than that of the commercial herbicide halauxifen-methyl, highlighting the potential for further optimization of this scaffold.[6]

Quantitative Data on Herbicidal Efficacy

The following table summarizes the effective dose (ED50) for several key picolinic acid herbicides against various weed species, illustrating the progression in potency.

| Herbicide | Test Species | ED50 (g ae/ha) | Reference |

| Picloram | Canola | 227.7 | [7] |

| Aminopyralid | Canola | 60.3 | [7] |

| Picloram | Squash | 23.3 | [7] |

| Aminopyralid | Squash | 21.1 | [7] |

| Picloram | Okra | 17.3 | [7] |

| Aminopyralid | Okra | 10.3 | [7] |

Beyond Herbicides: The Expanding Therapeutic Potential of Picolinic Acids

While the herbicidal applications of substituted picolinic acids are well-established, research has increasingly uncovered their potential in various therapeutic areas. This expansion is driven by the ability of the picolinic acid scaffold to interact with a diverse range of biological targets.

Neuroprotective and Anticonvulsant Activities

Picolinic acid itself is an endogenous metabolite of tryptophan and has been shown to possess neuroprotective properties.[21] Studies have demonstrated its ability to protect neurons from excitotoxicity induced by quinolinic acid.[22] Furthermore, derivatives of picolinic acid have been synthesized and evaluated for their anticonvulsant activity.[23][24] For instance, picolinic acid 2-fluorobenzylamide has been identified as a potent anticonvulsant in preclinical models.[23]

Anticancer Activity

The picolinic acid scaffold has also emerged as a promising template for the development of novel anticancer agents.[25][26][27][28][29] Researchers have designed and synthesized picolinic acid derivatives that exhibit cytotoxic activity against various cancer cell lines. One study reported a novel picolinic acid derivative with an IC50 of 99.93 µM against A549 lung cancer cells.[25] The proposed mechanism of action for some of these compounds involves the induction of endoplasmic reticulum stress-mediated apoptosis.[25]

Enzyme Inhibition

The ability of the picolinic acid core to chelate metal ions and participate in hydrogen bonding interactions makes it an attractive scaffold for the design of enzyme inhibitors.[30][31][32][33][34] Various picolinic acid derivatives have been investigated as inhibitors of a range of enzymes, with some compounds exhibiting IC50 values in the nanomolar range.

Conclusion and Future Directions

The journey of substituted picolinic acids, from their serendipitous discovery as herbicides to their rational design as potential therapeutic agents, is a testament to the power of chemical exploration and the continuous evolution of our understanding of molecular interactions in biological systems. The rich history of this scaffold, particularly in the agrochemical industry, has provided a solid foundation of chemical knowledge and biological insights.

For researchers, scientists, and drug development professionals, the picolinic acid core remains a fertile ground for discovery. The established synthetic routes, coupled with a growing understanding of its diverse mechanisms of action, provide a powerful platform for the development of novel compounds with tailored biological activities. Future research in this area is likely to focus on:

-

Further Elucidation of Therapeutic Mechanisms: While promising activities have been identified, the precise molecular targets and signaling pathways for many of the therapeutic effects of picolinic acid derivatives remain to be fully characterized.

-

Rational Design of Next-Generation Molecules: Leveraging computational modeling and a deeper understanding of SAR, researchers can design and synthesize novel picolinic acid derivatives with enhanced potency, selectivity, and pharmacokinetic properties for both agricultural and medicinal applications.

-

Exploration of New Biological Frontiers: The versatility of the picolinic acid scaffold suggests that its biological activities may extend beyond the currently explored areas. High-throughput screening and phenotypic assays could uncover entirely new applications for this remarkable class of compounds.

References

-

Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024-01-09). Available from: [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023-02-02). PMC - NIH. Available from: [Link]

-

Synthesis of Some Aminopicolinic Acids. (2012-04-25). IRL @ UMSL. Available from: [Link]

-

New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. (2005-10). PubMed. Available from: [Link]

-

A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021-09-08). Pharmacia. Available from: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025-05-20). PMC - PubMed Central. Available from: [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available from: [Link]

-

A rapid and robust method of identifying transformed Arabidopsis thaliana seedlings following floral dip transformation. (2006-11-06). PubMed Central. Available from: [Link]

-

Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. (2025-08-09). ResearchGate. Available from: [Link]

-

Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. (2016-05-03). Oxford Academic. Available from: [Link]

-

The Physiological Action of Picolinic Acid in the Human Brain. (2009-04-28). PMC. Available from: [Link]

- Preparation of 4-amino-3,5,6-trichloropicolinic acid. Google Patents.

-

Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. ResearchGate. Available from: [Link]

-

Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. (2013-12-06). ACS Publications. Available from: [Link]

-

Predicted pIC50 values of the selected inhibitors and controls. ResearchGate. Available from: [Link]

-

Midland, Michigan: Confronting Chemical Contamination — A Brief History of Dow Chemical in Midland. Gala. Available from: [Link]

-

The Physiological Action of Picolinic Acid in the Human Brain. ResearchGate. Available from: [Link]

-

NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Available from: [Link]

-

Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. PubMed. Available from: [Link]

-

Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025-07-12). PMC - NIH. Available from: [Link]

-

U.S. regulators relied for years on flawed pesticide data provided by Dow Chemical. (2020-07-06). Available from: [Link]

-

Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. NIH. Available from: [Link]

-

Untargeted Metabolomic and Lipidomic Profiling Reveals Distinct Biochemical Patterns in Treated Biotinidase Deficiency. MDPI. Available from: [Link]

-

Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. Queen's University. Available from: [Link]

-

Arabidopsis Growing Protocol – A General Guide. (2025-12-20). ResearchGate. Available from: [Link]

-

Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Available from: [Link]

-

Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. Scilit. Available from: [Link]

-

A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022-05-05). bioRxiv. Available from: [Link]

-

History of Chemistry in The Dow Chemical Company. Available from: [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. Available from: [Link]

-

[Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. PubMed. Available from: [Link]

-

Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. PubMed. Available from: [Link]

-

The Arabidopsis Auxin Receptor F-box proteins AFB4 and AFB5 are Required for Response to the Synthetic A. (2015-12-18). bioRxiv. Available from: [Link]

-

Herbicide Bioassay Study Guide. Analyzeseeds. Available from: [Link]

-

Dow Chemical and Corporate Accountability. Ecology Center History. Available from: [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. Available from: [Link]

-

The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. PubMed. Available from: [Link]

-

4-amino-3,5,6-trichloropicolinic acid. (2024-04-10). ChemBK. Available from: [Link]

-

Synthesis and biological evaluation of new antiseizure compounds derived from valproic acid. (2023-05-25). SEDICI. Available from: [Link]

-

Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. Available from: [Link]

-

IC50 values of the enzyme inhibition results. ResearchGate. Available from: [Link]

-

Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015-07-02). PMC - NIH. Available from: [Link]

-

Rational discovery of molecular glue degraders via scalable chemical profiling. PubMed. Available from: [Link]

-

Clopyralid. Wikipedia. Available from: [Link]

-

Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Gala [learngala.com]

- 3. uplink.nmu.edu [uplink.nmu.edu]

- 4. Dow Chemical and Corporate Accountability · Ecology Center History · Ecology Center [ecologycenter.umhistorylabs.lsa.umich.edu]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Clopyralid - Wikipedia [en.wikipedia.org]

- 9. irl.umsl.edu [irl.umsl.edu]

- 10. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 11. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A rapid and robust method of identifying transformed Arabidopsis thaliana seedlings following floral dip transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. analyzeseeds.com [analyzeseeds.com]

- 19. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Seedling growth inhibitor herbicides | UMN Extension [extension.umn.edu]

- 21. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ptfarm.pl [ptfarm.pl]

- 25. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scilit.com [scilit.com]

- 29. researchgate.net [researchgate.net]

- 30. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 32. biorxiv.org [biorxiv.org]

- 33. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 34. researchgate.net [researchgate.net]

The Multifaceted Biological Landscape of 4-Aminomethyl Picolinic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: The Emerging Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone of numerous therapeutic agents. Among its myriad of derivatives, picolinic acid and its analogues have garnered significant attention for their diverse biological activities. This guide delves into the specific and compelling potential of 4-aminomethyl picolinic acid derivatives, a subclass that is demonstrating promising activity across several key therapeutic areas. For researchers, scientists, and drug development professionals, understanding the nuances of this scaffold—from its synthesis and mechanisms of action to the robust methodologies for its evaluation—is paramount for unlocking its full therapeutic potential. This document serves as an in-depth technical resource, synthesizing current knowledge and providing practical, field-proven insights to guide future research and development endeavors.

The Chemical Architecture: Synthesis of 4-Aminomethyl Picolinic Acid Derivatives

The strategic placement of an aminomethyl group at the 4-position of the picolinic acid scaffold is a key determinant of its biological activity. The synthesis of this core structure can be approached through several routes, with the choice of method often depending on the desired scale and available starting materials.

A common synthetic strategy begins with the nitration of picolinic acid N-oxide. The resulting 4-nitropicolinic acid N-oxide can then be reduced to 4-aminopicolinic acid via catalytic hydrogenation[1]. Subsequent functionalization of the amino group or the carboxylic acid can then be performed to generate a library of derivatives.

Another approach involves the multi-step preparation of a 4-iodomethylpicolinate intermediate from picolinic acid[1]. This intermediate can then be subjected to various nucleophilic substitution reactions to introduce the aminomethyl moiety or other functional groups. For instance, reaction with copper(I) cyanide followed by reduction can yield 4-(aminomethyl) picolinic acid, although this reduction step can present challenges[2].

A generalized synthetic pathway is illustrated below:

Caption: Generalized synthetic route to 4-aminomethyl picolinic acid derivatives.

Anticancer Activity: Targeting Key Cellular Processes

Picolinic acid derivatives have demonstrated considerable antitumor and anti-angiogenic effects[3]. The introduction of the 4-aminomethyl group can enhance this activity, with several derivatives showing potent cytotoxicity against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

One of the primary mechanisms by which these derivatives exert their anticancer effects is through the induction of apoptosis. Studies have shown that certain picolinic acid derivatives can trigger programmed cell death, as evidenced by fragmented nuclei and DNA laddering in cancer cells[3]. This apoptotic cascade can be initiated through the activation of caspases, key executioner proteins in the apoptotic pathway. For instance, some derivatives have been shown to activate caspases 3, 4, and 9[3].

Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G0/G1[4].

A proposed signaling pathway for the anticancer activity of certain picolinic acid derivatives involves the induction of endoplasmic reticulum (ER) stress. This can lead to the activation of the unfolded protein response (UPR) and subsequent apoptosis. A key indicator of ER stress is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which has been observed in cells treated with these compounds[3].

Caption: Proposed anticancer signaling pathway of 4-aminomethyl picolinic acid derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of 4-aminomethyl picolinic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Picolinic acid derivative 5 | A549 (Lung) | 99.93 | [3] |

| Imidazopyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [5] |

| Imidazopyrimidine derivative 3d | MDA-MB-231 (Breast) | 35.9 | [5] |

| Imidazopyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | [5] |

| Imidazopyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

4-Aminomethyl picolinic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-aminomethyl picolinic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Caption: Workflow for assessing the anticancer activity of 4-aminomethyl picolinic acid derivatives.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The 4-aminomethyl picolinic acid scaffold has shown significant promise as a platform for the development of potent and selective enzyme inhibitors.

SIRT3 Inhibition

Sirtuin 3 (SIRT3) is a mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function and metabolism. Its dysregulation has been implicated in various diseases, including cancer. Inhibition of SIRT3 has emerged as a promising therapeutic strategy, and certain picolinic acid derivatives have been identified as potent SIRT3 inhibitors. For instance, some 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have shown selective SIRT3 inhibitory activity with IC50 values in the low micromolar range[4].

Experimental Protocol: SIRT3 Inhibition Assay (Fluorometric)

This assay measures the deacetylase activity of SIRT3 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT3 enzyme

-

Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+

-

Assay buffer

-

Developer solution

-

4-Aminomethyl picolinic acid derivatives

-

96-well black plates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the SIRT3 enzyme, substrate, NAD+, and developer in assay buffer.

-

Inhibitor Addition: Add the 4-aminomethyl picolinic acid derivatives at various concentrations to the wells of a 96-well plate.

-

Enzyme Reaction: Add the SIRT3 enzyme and NAD+ to the wells and incubate to allow for inhibitor binding.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of SIRT3 inhibition for each concentration of the derivative and determine the IC50 value.

Copper-Containing Amine Oxidase (CAO) Inhibition

CAOs are a family of enzymes that catalyze the oxidative deamination of primary amines. Derivatives of 4-aminomethylpyridine have been identified as potent, reversible inhibitors of various CAOs, with IC50 values as low as 2.0 x 10⁻⁸ M. These inhibitors are often substrate-like and can exhibit selectivity for different CAO isoforms.

Experimental Protocol: CAO Inhibition Assay

The activity of CAOs can be measured by monitoring the production of hydrogen peroxide, one of the reaction products.

Materials:

-

Purified CAO enzyme

-

Substrate (e.g., benzylamine)

-

Horseradish peroxidase (HRP)

-

HRP substrate (e.g., Amplex Red)

-

Assay buffer

-

4-Aminomethyl picolinic acid derivatives

-

96-well plates

-

Spectrophotometric or fluorometric microplate reader

Procedure:

-

Inhibitor Pre-incubation: Pre-incubate the CAO enzyme with various concentrations of the 4-aminomethyl picolinic acid derivatives in assay buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Coupled Reaction: The hydrogen peroxide produced by the CAO reaction is used by HRP to oxidize the HRP substrate, leading to a colorimetric or fluorescent signal.

-

Signal Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each derivative concentration to determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Picolinic acid and its derivatives have long been recognized for their antimicrobial properties. The mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic activity.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Derivative Type | Microorganism | MIC (mg/mL) | Reference |

| Picolinic acid | Proteus mirabilis | 1.5 | [6] |

| Picolinic acid | Bacillus subtilis | 2.0 | [6] |

| Picolinic acid | Staphylococcus aureus | 2.0 | [6] |

| Picolinic acid | Lactococcus lactis | 2.0 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

4-Aminomethyl picolinic acid derivatives

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the 4-aminomethyl picolinic acid derivatives in the broth medium directly in the wells of the microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects: A Shield Against Excitotoxicity

Picolinic acid is an endogenous metabolite of the kynurenine pathway and has been shown to possess neuroprotective properties[7]. It can protect neurons from the excitotoxic effects of quinolinic acid, another kynurenine pathway metabolite that is an NMDA receptor agonist[2][6].

Mechanism of Neuroprotection

The neuroprotective mechanism of picolinic acid against quinolinic acid-induced toxicity is thought to involve the modulation of NMDA receptor activity and the reduction of oxidative stress. By attenuating the excitotoxic cascade initiated by excessive NMDA receptor activation, picolinic acid derivatives can prevent neuronal damage and death.

Caption: Neuroprotective mechanism of picolinic acid derivatives against quinolinic acid-induced toxicity.

Experimental Protocol: In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neuronal cells from quinolinic acid-induced toxicity.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

96-well plates

-

Culture medium

-

Quinolinic acid

-

4-Aminomethyl picolinic acid derivatives

-

Cell viability assay reagents (e.g., MTT or LDH release assay)

-

Microplate reader

Procedure:

-

Cell Plating: Plate neuronal cells in 96-well plates and allow them to differentiate if necessary.

-

Pre-treatment: Treat the cells with various concentrations of the 4-aminomethyl picolinic acid derivatives for a specified period (e.g., 1-2 hours).

-

Toxin Exposure: Add quinolinic acid to the wells to induce neurotoxicity.

-

Incubation: Incubate the plates for 24-48 hours.

-

Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT assay as described previously).

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the derivatives compared to cells treated with quinolinic acid alone.

Conclusion and Future Directions

The 4-aminomethyl picolinic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The evidence presented in this guide highlights its potential in oncology, infectious diseases, and neurodegenerative disorders. The diverse biological activities, coupled with the potential for synthetic modification, make these derivatives attractive candidates for further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4-aminomethyl picolinic acid core to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular signaling pathways modulated by these compounds to identify novel targets and biomarkers of response.

-

In Vivo Efficacy and Safety Profiling: Translation of the promising in vitro findings into preclinical animal models to assess therapeutic efficacy, pharmacokinetics, and safety.

By leveraging the insights and methodologies outlined in this technical guide, the scientific community can continue to explore and exploit the rich therapeutic potential of 4-aminomethyl picolinic acid derivatives, paving the way for the development of next-generation medicines.

References

A comprehensive list of references is available upon request, providing detailed citations for all studies and protocols mentioned in this guide.

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Determining the Solubility Profile of 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for establishing the complete solubility profile of 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid, a versatile intermediate in pharmaceutical development.[1] Given the absence of extensive public solubility data for this specific molecule, this document outlines the fundamental principles and detailed experimental protocols necessary for its thorough characterization. We address the predictive assessment of physicochemical properties, rigorous methodologies for thermodynamic and kinetic solubility determination in aqueous, organic, and biorelevant media, and the critical analysis of factors influencing solubility. This guide is intended for researchers, chemists, and formulation scientists in the drug discovery and development sector, providing the necessary tools to generate reliable and reproducible solubility data, a cornerstone for successful preclinical and clinical development.

Introduction: The Critical Role of Solubility

4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine core, a carboxylic acid, and a Boc-protected aminomethyl group.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of complex, biologically active molecules, particularly in medicinal chemistry.[1] The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic transformations, making it suitable for multi-step syntheses.[1][2]

The journey of a drug candidate from laboratory synthesis to a viable therapeutic is critically dependent on its physicochemical properties, foremost among them being solubility. Poor solubility can severely limit a compound's absorption from the gastrointestinal tract, leading to low oral bioavailability and hindering the evaluation of its efficacy and safety.[3] Furthermore, insufficient solubility can compromise in vitro assays, mask undesirable properties, and create significant hurdles during formulation development, ultimately increasing development timelines and costs.[3][4]

This guide, therefore, provides a systematic approach to de-risk a project at an early stage by establishing a robust solubility profile for 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid. We will move from theoretical predictions to detailed, practical experimental protocols.

Foundational Physicochemical Characterization

Before embarking on solubility measurements, it is essential to understand the intrinsic properties of the molecule that govern its solubility behavior. For an ionizable molecule like 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid, the acid dissociation constant (pKa) and the partition coefficient (logP) are of paramount importance.

Ionization Constant (pKa) Prediction and Its Importance

The molecule possesses at least two ionizable centers: the acidic carboxylic acid group and the basic pyridine nitrogen.

-

Carboxylic Acid (Acidic pKa): The pKa of the carboxylic acid group is expected to be in the typical range for carboxylic acids, generally around 4 to 5.[5]

-

Pyridine Nitrogen (Basic pKa): The pyridine ring nitrogen is basic and will be protonated at acidic pH. The pKa of protonated pyridine is approximately 5.2.[5]

The interplay between these two pKa values will dictate the molecule's net charge at any given pH, which in turn dramatically influences its solubility. The ΔpKa rule, which examines the difference between the pKa of the acidic and basic groups, can predict whether a compound exists as a neutral molecule (co-crystal) or an internal salt (zwitterion) in the solid state, which also impacts solubility.[6][7]

Causality: Determining the pKa values is the first and most critical step because solubility will be pH-dependent.[3] The lowest solubility for an amphoteric molecule like this is typically observed at its isoelectric point (pI), the pH at which the net charge is zero. Understanding the pKa allows for the selection of appropriate pH conditions for solubility experiments and provides a mechanistic basis for interpreting the results.

Lipophilicity (logP) Prediction

The n-octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its solubility in both aqueous and organic media. Various computational methods, from simple fragment-based approaches to more complex physics-based models like MM-PBSA, can be used to estimate logP.[8][9] For a related compound, 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid, a computed XLogP3-AA value is 1.3, suggesting moderate lipophilicity.[10] A similar value can be anticipated for the target molecule.

Causality: LogP provides insight into the hydrophobic/hydrophilic balance of the molecule. A higher logP generally correlates with lower aqueous solubility and higher solubility in non-polar organic solvents. This parameter is crucial for anticipating potential absorption issues and for selecting appropriate solvents for synthesis and formulation.

| Parameter | Predicted Value/Range | Significance |

| Acidic pKa (Carboxylic Acid) | ~ 4 - 5 | Governs deprotonation to an anion at basic pH, increasing aqueous solubility. |

| Basic pKa (Pyridine) | ~ 5.2 | Governs protonation to a cation at acidic pH, increasing aqueous solubility. |

| logP (Lipophilicity) | ~ 1.0 - 2.0 | Indicates moderate lipophilicity; suggests solubility may be a challenge. |

| Table 1: Predicted Physicochemical Properties |

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent and is the gold standard for solubility measurement.[3] It is the most reliable value for use in biopharmaceutical classification (BCS) and formulation development.[11] The shake-flask method is the most widely recognized and reliable technique for this purpose.[12][13]

The Shake-Flask Method: A Self-Validating Protocol

This method involves adding an excess of the solid compound to the solvent of interest and agitating the suspension until equilibrium is reached.[12] Reaching equilibrium is confirmed when solubility measurements from samples taken at different time points yield the same result.[12]

Experimental Protocol: Aqueous Thermodynamic Solubility

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by regulatory bodies like the FDA.[13]

-

Sample Preparation: Add an excess amount of solid 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid to a series of glass vials. A visual confirmation of undissolved solid must be present throughout the experiment.

-

Solvent Addition: Add a precise volume of each pH buffer to the respective vials.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).[14] Allow the suspensions to equilibrate for an extended period (e.g., 24 to 72 hours).[14][15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed.[14]

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[3] Prepare a standard curve from a stock solution of the compound in an appropriate organic solvent (e.g., DMSO or acetonitrile).

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly due to the dissolution of the acidic/basic compound.[12]

Trustworthiness Check: The protocol's integrity is validated by ensuring an excess of solid remains, confirming that equilibrium is reached through time-point sampling, and using a specific, validated analytical method for quantification.

Caption: Expected pH-Solubility Profile for an Amphoteric Compound.

Conclusion and Forward Look

Establishing a comprehensive solubility profile is not merely a data collection exercise; it is a fundamental component of risk assessment in drug development. The methodologies outlined in this guide provide a robust framework for generating the critical data needed for 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid. This profile will directly inform decisions regarding candidate selection, formulation strategy, and the design of preclinical studies. Adherence to these rigorous, self-validating protocols ensures the generation of high-quality, reliable data, thereby supporting an efficient and scientifically sound development pathway in accordance with regulatory expectations, such as those outlined in ICH Q6A. [16][17][18][19]

References

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Martinez, M. N., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.

- Chem-Impex. (n.d.). 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid.

- BioDuro. (n.d.). ADME Solubility Assay.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5675.

- Hou, T., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- Bourne, S. A., et al. (2019). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 21(40), 6142-6149.

- Box, K. J., et al. (2016). Structured solubility behaviour in bioequivalent fasted simulated intestinal fluids. Journal of Pharmaceutical Sciences, 105(9), 2796-2804.

- ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.

- ResearchGate. (n.d.). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Request PDF.

- ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A.

- ResearchGate. (n.d.). Calculation of Octanol/Water Partition Coefficients (logP)

- ACS Publications. (2021).

- Semantic Scholar. (2019). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study.

- Diva-portal.org. (2013). Experimental and Computational Predictions of Drug Solubility in Human Gastrointestinal Fluids.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- FDA. (2020). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

- RSC Publishing. (n.d.). Dual protection of amino functions involving Boc.

- ChemicalBook. (2025). 5-(TERT-BUTOXYCARBONYLAMINO)-2-METHOXYPYRIDINE-4-CARBOXYLIC ACID | 183741-86-8.

- Rupp, M. (n.d.). Predicting the pKa of Small Molecules.

- NIH. (n.d.). Topography of Simulated Intestinal Equilibrium Solubility. PMC.

- Taylor & Francis Online. (n.d.).

- ChemRxiv. (2024).

- Therapeutic Goods Administration (TGA). (2025). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances.

- Organic Chemistry Tutor. (n.d.).

- IKEV. (n.d.). ICH Q6A Guideline.

- WHO. (2015). 1-6 Specifications. PQT-Medicines Assessment training.